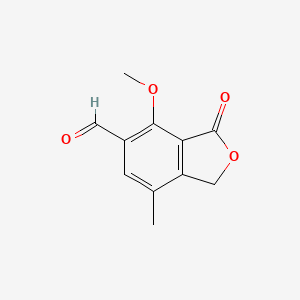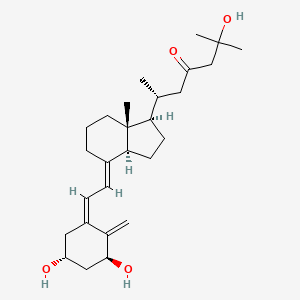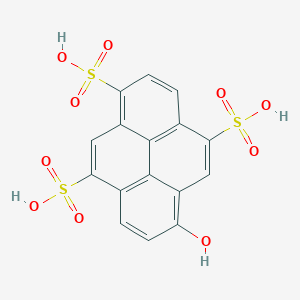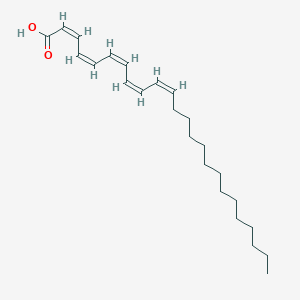
Jusbetonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jusbetonin is a natural product found in Justicia betonica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Jusbetonin is an indolo[3,2-b]quinoline alkaloid glycoside, originally isolated from Justicia betonica. Research has focused on its efficient synthesis and the production of derivatives. Key steps include constructing the indolo[3,2-b]quinoline skeleton and effective coupling with saccharides. Synthesized compounds exhibited moderate proliferation inhibitory activity, indicating potential applications in fields like cancer research or cellular biology (Zhang et al., 2009).
Isolation and Structural Analysis
Jusbetonin was first isolated from Justicia betonica leaves, along with other alkaloids. Its structure was established using various spectroscopic methods. Being the first glycosylated indolo[3,2-b]quinoline alkaloid, jusbetonin offers a unique chemical structure for scientific exploration, particularly in natural product chemistry and pharmacognosy (Subbaraju et al., 2004).
Cytotoxicity and Cancer Research
The development of novel jusbetonin analogues and their assessment against tumor cells indicates the compound’s potential in cancer research. Various synthetic strategies were employed to design these analogues, providing insights into structure-activity relationships crucial in drug discovery and medicinal chemistry (Liu et al., 2016).
Propiedades
Nombre del producto |
Jusbetonin |
|---|---|
Fórmula molecular |
C21H20N2O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(10H-indolo[3,2-b]quinolin-9-yloxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20N2O6/c24-9-15-18(25)19(26)20(27)21(29-15)28-14-7-3-5-11-16-13(23-17(11)14)8-10-4-1-2-6-12(10)22-16/h1-8,15,18-21,23-27H,9H2/t15-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
SRDJZKPJNJDIHB-CMWLGVBASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Sinónimos |
jusbetonin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)










